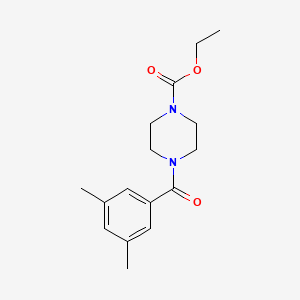![molecular formula C18H20F3N3 B5832325 1-(3-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5832325.png)
1-(3-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine, commonly referred to as TFMPP, is a synthetic compound that belongs to the class of piperazines. It is a psychoactive substance that has been used recreationally due to its mood-enhancing and euphoric effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.
作用机制
The exact mechanism of action of TFMPP is not fully understood. However, it is thought to exert its effects by modulating the activity of serotonin receptors in the brain. It has been found to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, leading to increased serotonin activity in the brain.
Biochemical and Physiological Effects:
TFMPP has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness. It has also been found to increase heart rate and blood pressure, as well as cause pupil dilation and sweating.
实验室实验的优点和局限性
TFMPP has several advantages as a research tool. It is a selective serotonin receptor modulator, which allows for the study of specific serotonin receptor subtypes. It is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also limitations to the use of TFMPP in lab experiments. Its psychoactive effects may interfere with behavioral studies, and its binding affinity for multiple serotonin receptors may complicate interpretation of results.
未来方向
There are several future directions for the study of TFMPP. One area of interest is its potential use in the treatment of psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Another area of interest is the study of TFMPP's effects on other neurotransmitter systems, such as the dopamine and norepinephrine systems. This could provide further insight into its biochemical and physiological effects.
Conclusion:
In conclusion, TFMPP is a synthetic compound that has been studied for its potential therapeutic applications in scientific research. It has a binding affinity for serotonin receptors and has been found to have a range of biochemical and physiological effects. While there are advantages to its use as a research tool, there are also limitations that must be considered. Further research is needed to fully understand its potential therapeutic applications and mechanism of action.
合成方法
The synthesis of TFMPP involves the reaction of 1-(3-pyridinylmethyl)piperazine with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dichloromethane under reflux conditions. The resulting product is then purified by column chromatography to obtain pure TFMPP.
科学研究应用
TFMPP has been studied for its potential therapeutic applications in scientific research. It has been found to have a binding affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This has led to studies investigating its potential use in the treatment of anxiety, depression, and other psychiatric disorders.
属性
IUPAC Name |
1-(pyridin-3-ylmethyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3/c19-18(20,21)17-6-2-1-5-16(17)14-24-10-8-23(9-11-24)13-15-4-3-7-22-12-15/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABNIAABCZZPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[3-(diethylamino)propyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B5832248.png)
![3-methyl-4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B5832261.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5832277.png)
![1-[(pentamethylphenyl)sulfonyl]-N'-(3-phenyl-2-propen-1-ylidene)-4-piperidinecarbohydrazide](/img/structure/B5832283.png)

![3-phenyl-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B5832294.png)
![ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5832303.png)
![2-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5832334.png)
![3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5832338.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B5832345.png)
![3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5832350.png)

